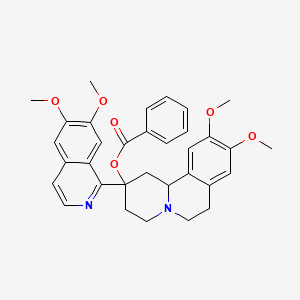![molecular formula C17H24O2 B12793373 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol CAS No. 70955-70-3](/img/structure/B12793373.png)
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane, also known as camphene, is a bicyclic monoterpene with the molecular formula C10H16. It is a naturally occurring compound found in various essential oils and is known for its characteristic odor. 2-Methoxyphenol, also known as guaiacol, is an aromatic organic compound with the molecular formula C7H8O2. It is derived from guaiacum or wood creosote and is commonly used in the flavoring and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane can be synthesized through several methods, including the isomerization of alpha-pinene and the catalytic hydrogenation of camphor. The isomerization process involves heating alpha-pinene in the presence of a catalyst, such as sulfuric acid or aluminum chloride, to produce camphene. The catalytic hydrogenation of camphor involves the reduction of camphor using hydrogen gas in the presence of a metal catalyst, such as palladium or platinum.
2-Methoxyphenol can be synthesized through the methylation of catechol using dimethyl sulfate or methyl iodide in the presence of a base, such as sodium hydroxide or potassium carbonate. Another method involves the demethylation of eugenol using hydrobromic acid or boron tribromide.
Industrial Production Methods: Industrial production of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane typically involves the large-scale isomerization of alpha-pinene obtained from turpentine oil. The process is carried out in reactors equipped with temperature and pressure control systems to ensure optimal yield and purity.
2-Methoxyphenol is produced industrially by the methylation of catechol using dimethyl sulfate or methyl chloride in the presence of a base. The reaction is carried out in large reactors with efficient mixing and temperature control to achieve high yield and purity.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromic acid, reducing agents like lithium aluminum hydride and sodium borohydride, and halogenating agents like chlorine and bromine.
2-Methoxyphenol undergoes reactions such as oxidation, reduction, and electrophilic substitution. Common reagents include oxidizing agents like potassium permanganate and hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine and nitric acid.
Major Products Formed: Oxidation of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane can produce camphor and other oxygenated derivatives. Reduction reactions can yield isoborneol and borneol. Halogenation reactions can produce halogenated camphene derivatives.
Oxidation of 2-Methoxyphenol can produce guaiacol quinone and other oxygenated derivatives. Reduction reactions can yield catechol. Electrophilic substitution reactions can produce brominated or nitrated guaiacol derivatives.
科学的研究の応用
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane is used in scientific research for its potential applications in organic synthesis, as a chiral building block, and as a precursor for the synthesis of various pharmaceuticals and agrochemicals. It is also studied for its biological activities, including antimicrobial and anti-inflammatory properties.
2-Methoxyphenol is widely used in scientific research for its applications in organic synthesis, as a flavoring and fragrance agent, and as a precursor for the synthesis of pharmaceuticals and agrochemicals. It is also studied for its antioxidant, anti-inflammatory, and antimicrobial properties.
作用機序
The mechanism of action of 2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the growth of microorganisms by disrupting their cell membranes and metabolic pathways. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators.
2-Methoxyphenol exerts its effects through its antioxidant properties, scavenging free radicals and reducing oxidative stress. It also modulates the activity of enzymes involved in inflammation and microbial growth, contributing to its anti-inflammatory and antimicrobial effects.
類似化合物との比較
2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane is similar to other bicyclic monoterpenes, such as pinene and limonene, in terms of its structure and chemical properties. it is unique in its specific odor and its applications in organic synthesis and pharmaceuticals.
2-Methoxyphenol is similar to other methoxy-substituted phenols, such as vanillin and eugenol, in terms of its structure and chemical properties. it is unique in its specific flavor and fragrance profile and its applications in the flavoring and fragrance industries.
List of Similar Compounds:- Pinene
- Limonene
- Vanillin
- Eugenol
特性
CAS番号 |
70955-70-3 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
2,2-dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol |
InChI |
InChI=1S/C10H16.C7H8O2/c1-7-8-4-5-9(6-8)10(7,2)3;1-9-7-5-3-2-4-6(7)8/h8-9H,1,4-6H2,2-3H3;2-5,8H,1H3 |
InChIキー |
APKSVDDENNTSHL-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC(C2)C1=C)C.COC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


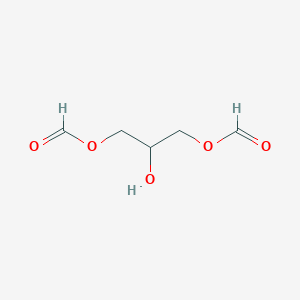
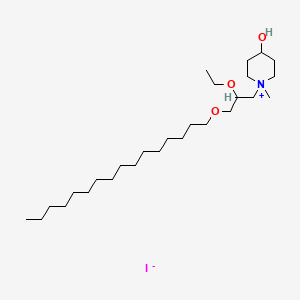

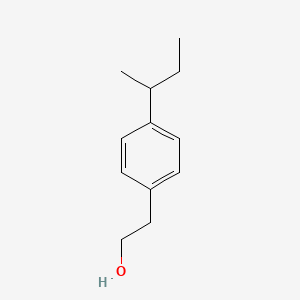
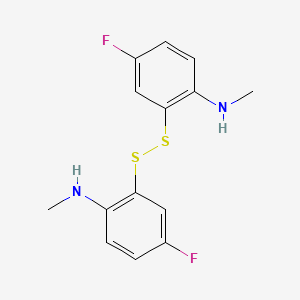

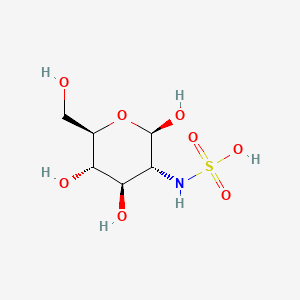
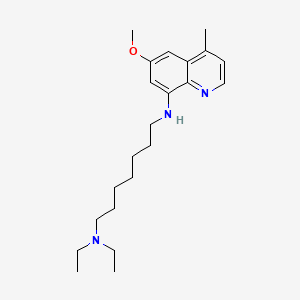
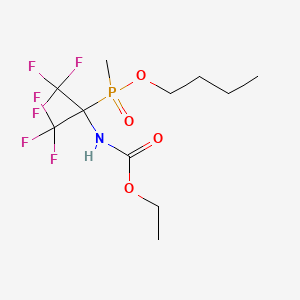

![2,2-Dimethyl-3-methylidenebicyclo[2.2.1]heptane;2-methoxyphenol](/img/structure/B12793336.png)
